molecular formula C23H25NO7S B281397 Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281397
M. Wt: 459.5 g/mol
InChI Key: INMWIRLYOWRBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as Sulfonyl benzofuran carboxylic acid, and it has been found to have several biochemical and physiological effects on the human body.

Mechanism of Action

The mechanism of action of Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of prostaglandins.
Biochemical and Physiological Effects:
Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several biochemical and physiological effects on the human body. For example, it has been found to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may help to protect against cellular damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for use in lab experiments. For example, it is a highly specific inhibitor of COX-2, which makes it useful for studying the role of this enzyme in various biological processes. However, one limitation of this compound is that it may have off-target effects on other enzymes in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of new synthetic methods for the production of this compound. Another area of interest is the use of this compound as a tool for studying the role of COX-2 in various biological processes. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps and requires the use of specialized equipment. The most common method of synthesis involves the reaction of 5-hydroxy-2-methylbenzoic acid with butyric anhydride, followed by the addition of 4-ethoxybenzenesulfonyl chloride. The final step involves the esterification of the resulting compound with methanol.

Scientific Research Applications

Methyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in scientific research applications. This compound has been found to have several properties that make it useful in the study of various biological processes. For example, it has been used as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

Molecular Formula

C23H25NO7S

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO7S/c1-5-7-21(25)24(32(27,28)18-11-9-17(10-12-18)30-6-2)16-8-13-20-19(14-16)22(15(3)31-20)23(26)29-4/h8-14H,5-7H2,1-4H3

InChI Key

INMWIRLYOWRBDQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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